去乙基西地那非-d3

描述

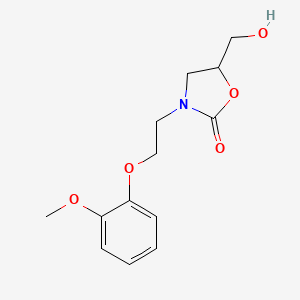

Desethyl Sildenafil-d3 is a biochemical used for proteomics research . It is the labelled analogue of Desethyl Sildenafil, which is a metabolite of Sildenafil . Sildenafil is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Molecular Structure Analysis

The molecular formula of Desethyl Sildenafil-d3 is C20H23D3N6O4S, and its molecular weight is 449.52 . A quantum-chemical study on the relative stability of sildenafil tautomers has been conducted, which could provide insights into the molecular structure of Desethyl Sildenafil-d3 .Chemical Reactions Analysis

A study has been conducted on the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites in human whole blood and urine by isotope dilution LC–MS–MS .科学研究应用

生物等效性研究

去乙基西地那非-d3已被用于开发一种简单、灵敏、特异的液相色谱-串联质谱法(LC-MS/MS)方法,用于同时定量人血浆中西地那非及其代谢产物N-去甲基西地那非 . 该方法已成功用于分析43名健康印度男性志愿者在空腹条件下口服100 mg后血浆样品 .

蛋白质组学研究

This compound也用作蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,尤其是它们的结构和功能。该化合物可用于研究西地那非及其代谢产物对蛋白质表达和功能的影响。

药理学研究

西地那非是一种选择性PDE5抑制剂,用于治疗勃起功能障碍和肺动脉高压。 然而,考虑到PDE5的广泛作用,西地那非可能在其他病理学中有用 . This compound 作为西地那非的代谢产物,可用于药理学研究,以了解西地那非的作用机制和潜在的治疗效果。

表观遗传毒理学机制

有一些研究表明,西地那非,一种用于治疗勃起功能障碍的药物,可能会影响DNA甲基化,这是一种可以调节基因表达的表观遗传修饰 . This compound 可用于这些研究,以了解西地那非及其代谢产物的表观遗传毒理学机制。

药物再利用

鉴于PDE5在不同器官的分布不同,最近的研究广泛探索了西地那非在各种其他疾病中的潜在治疗效果,如疼痛、癌症、阿尔茨海默病、抑郁症、雷诺氏现象、数字溃疡、伤口愈合、视网膜病变、胃溃疡、结肠炎、肾病、肺损伤 . This compound 可用于这些研究,以了解西地那非及其代谢产物在这些疾病中的潜在治疗效果。

癌症研究

西地那非已被发现对癌症具有潜在的治疗效果 . This compound 可用于癌症研究,以了解西地那非及其代谢产物在癌症中的作用机制和潜在的治疗效果。

安全和危害

未来方向

Future research could focus on developing a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This could potentially be applied to Desethyl Sildenafil-d3 as well.

作用机制

Target of Action

Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .

Mode of Action

Desethyl Sildenafil-d3 works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Desethyl Sildenafil-d3 is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, desethyl sildenafil-d3 allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .

Pharmacokinetics

The pharmacokinetics of Desethyl Sildenafil-d3 are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .

Result of Action

The primary result of Desethyl Sildenafil-d3’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

The action of Desethyl Sildenafil-d3 can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .

生化分析

Biochemical Properties

Desethyl Sildenafil-d3 interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Sildenafil, which is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow

Cellular Effects

Studies on Sildenafil, its parent compound, suggest that it can alter gene expression and cellular behavior . It is plausible that Desethyl Sildenafil-d3 may have similar effects on cells, influencing cell function, signaling pathways, and cellular metabolism.

Molecular Mechanism

Sildenafil, from which Desethyl Sildenafil-d3 is derived, works by inhibiting the PDE5 enzyme, leading to increased blood flow . It is possible that Desethyl Sildenafil-d3 may exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Studies on Sildenafil suggest that it has a beneficial effect on ischemic colitis in animal models

Metabolic Pathways

Sildenafil, its parent compound, is known to affect DNA methylation, histone modifications, and non-coding RNA expression . It is possible that Desethyl Sildenafil-d3 may be involved in similar metabolic pathways.

属性

IUPAC Name |

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747482 | |

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-75-5 | |

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)